molecular formula C12H17N3S B14526281 N,N-Dimethyl-1-[(3-phenyl-1,3-thiazolidin-2-ylidene)amino]methanamine CAS No. 62471-64-1

N,N-Dimethyl-1-[(3-phenyl-1,3-thiazolidin-2-ylidene)amino]methanamine

Cat. No.: B14526281
CAS No.: 62471-64-1
M. Wt: 235.35 g/mol
InChI Key: GDYCULSYKLBDKN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-[(3-phenyl-1,3-thiazolidin-2-ylidene)amino]methanamine is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are known for their diverse biological activities

Chemical Reactions Analysis

N,N-Dimethyl-1-[(3-phenyl-1,3-thiazolidin-2-ylidene)amino]methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties . Its ability to inhibit various enzymes and cell lines makes it a promising candidate for drug development. In biology, it is used as a probe to study molecular interactions and pathways. Industrial applications include its use as a catalyst in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

N,N-Dimethyl-1-[(3-phenyl-1,3-thiazolidin-2-ylidene)amino]methanamine can be compared to other thiazolidine derivatives, such as 5-benzylidene-3-phenyl-2-thioxo-thiazolidin-4-one and 2-chloroquinolin-3-yl-3-phenyl-thiazolidin-4-one . These compounds share similar structural features but differ in their biological activities and applications. The unique combination of the dimethylamino group and the thiazolidine ring in this compound enhances its pharmacological properties, making it a valuable compound for research and development.

Properties

CAS No.

62471-64-1

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

N,N-dimethyl-1-[(3-phenyl-1,3-thiazolidin-2-ylidene)amino]methanamine

InChI

InChI=1S/C12H17N3S/c1-14(2)10-13-12-15(8-9-16-12)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

GDYCULSYKLBDKN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CN=C1N(CCS1)C2=CC=CC=C2

Origin of Product

United States

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